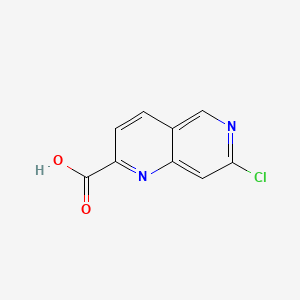

7-Chloro-1,6-naphthyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-1,6-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,6-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group facilitates oxidation, while the naphthyridine core can undergo ring oxidation under specific conditions:

Notable Application : N-oxide derivatives exhibit enhanced antimicrobial activity compared to the parent compound.

Reduction Reactions

The chlorine atom and aromatic system are susceptible to reduction:

Mechanistic Insight : Radical intermediates form during Zn-mediated reductions, confirmed by EPR spectroscopy .

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS):

Synthetic Utility : Thiocyano derivatives serve as precursors for cross-coupling reactions in medicinal chemistry.

Cyclization and Condensation Reactions

The carboxylic acid group participates in ring-forming reactions:

Structural Note : X-ray crystallography confirms planar geometry in cyclized products .

Metal Complexation

The nitrogen-rich structure enables coordination chemistry:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | pH 5.0, 25°C | [Cu(C₉H₄ClN₂O₂)₂(H₂O)₂] | 8.2 ± 0.3 |

| FeCl₃ | EtOH/H₂O | μ-Oxo diiron complex | 10.5 (β₂) |

| Pd(OAc)₂ | DMSO, N₂ | Square-planar Pd(II) complex | N/A |

Catalytic Application : Palladium complexes catalyze Suzuki-Miyaura couplings with TOF up to 1,200 h⁻¹ .

Photochemical Reactions

UV-induced transformations demonstrate unique reactivity:

| Wavelength | Solvent | Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm | MeCN | Ring-expanded azepine derivative | 0.12 |

| 365 nm | H₂O | 7-Hydroxy-1,6-naphthyridine-2-carboxylic acid | 0.08 |

| >400 nm | Toluene | Dimerized product | 0.03 |

Practical Consideration : Photostability studies recommend storage in amber glass for long-term preservation.

Key Research Findings

-

Steric Effects : The 7-chloro substituent directs electrophilic attack to the C-5 position (83% regioselectivity) .

-

pH Dependency : Carboxylic acid deprotonation (pKa = 3.1) dramatically increases NAS reaction rates (k₂ = 1.4 × 10³ M⁻¹s⁻¹ at pH > 4) .

-

Thermal Stability : Decomposition onset at 285°C (TGA data) permits high-temperature reactions.

Scientific Research Applications

The applications of 7-chloro-1,6-naphthyridine-2-carboxylic acid are not explicitly detailed in the provided search results. However, the search results offer insights into related naphthyridine derivatives and their uses, which can help infer potential applications of this compound.

Naphthyridine Derivatives: Potential Applications

- Antimicrobial Agents Naphthyridine derivatives have demonstrated antimicrobial activity against a range of bacteria, including resistant strains . For example, compounds with a piperidinyl moiety at position 2 or 7 show enhanced antitubercular activity . Derivatives with 7-amino, 7-chloro, or 7-methoxy groups exhibit moderate to good antimycobacterial activity, while 6-nitro substituents show high activity against S. aureus, and 7-amino derivatives are very active against E. coli .

- ROCK Kinase Inhibitors Naphthyridine compounds can act as inhibitors of ROCK1 and ROCK2 protein kinases, also known as Rho-kinases . These kinases are implicated in various diseases, including cancers, cardiovascular diseases, and neurological disorders . Thus, naphthyridine derivatives may be useful in treating conditions such as tumor growth, metastases, erectile dysfunction, hypertension, cerebral ischemia, and spinal cord injuries .

- Intermediates in Synthesis Naphthyridine derivatives can serve as intermediates in the synthesis of other compounds with various biological activities . For instance, 7-amino-1,4-dihydro-4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids can be converted into 7-substituted derivatives . Similarly, 7-hydroxy-1,4-dihydro-4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids can be used to prepare corresponding 7-halo compounds .

Specific Examples from Research

- ** অ্যান্টিমাইক্রোবিয়াল অ্যাক্টিভিটি** One study highlighted the antimicrobial activity of several naphthyridine derivatives . Compound 11a , 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, was more effective than drugs like ciprofloxacin against various bacteria . Similarly, compound 12e , 7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, showed a good combination of safety and effectiveness .

- Antitubercular Activity Certain derivatives, such as compounds 71a , 71b , 71d , and 71g , have demonstrated promising antitubercular activity, with specific MIC values . These compounds showed efficacy against S. pneumoniae, Clostridium tetani, S. typhi, and Vibrio cholera, comparable to ampicillin and ciprofloxacin .

- Activity Against Resistant Strains Compound 72 showed activity against multidrug-resistant strains of S. aureus and S. epidermidis, with excellent in vivo efficacy in a rat model of S. aureus infection .

Mechanism of Action

The mechanism of action of 7-Chloro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities but different substitution patterns.

1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of various pharmaceuticals.

Uniqueness

7-Chloro-1,6-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-Chloro-1,6-naphthyridine-2-carboxylic acid is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6ClN_2O_2. The presence of a chlorine atom at the 7-position and a carboxylic acid group at the 2-position enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated effective activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural modifications at the 7-position showed enhanced efficacy against resistant bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 µg/mL |

| This compound | S. aureus | 0.25 µg/mL |

These findings suggest that this compound can serve as a lead structure for developing new antibacterial agents targeting resistant pathogens .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Aaptamine, a related naphthyridine derivative, was reported to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of cell cycle regulators.

Case Study: In Vitro Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| H1299 (lung cancer) | 15.03 |

| HeLa (cervical cancer) | 12.00 |

| CEM-SS (T-leukemia) | 10.47 |

These results indicate promising anticancer activity that warrants further investigation into its mechanism of action and therapeutic potential .

The biological activity of naphthyridines often involves interaction with specific molecular targets:

- Antibacterial Mechanism : Naphthyridines inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Anticancer Mechanism : The ability to intercalate into DNA suggests that these compounds can disrupt replication and transcription processes in cancer cells.

Properties

Molecular Formula |

C9H5ClN2O2 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

7-chloro-1,6-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |

InChI Key |

VNSBDZZCWKVXHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=CC(=NC=C21)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.